(S)-1,4-Diazabicyclo[4.3.0]nonane (CAS 93643-24-4), also known as (S)-octahydropyrrolo[1,2-a]pyrazine, is a conformationally restricted, chiral bicyclic diamine. In pharmaceutical procurement and fine chemical synthesis, it serves as a critical chiral building block and organocatalyst . Its rigid pyrrolopyrazine framework restricts the conformational freedom of the piperazine ring, a property highly prized in the development of highly selective neuroreceptor antagonists (such as 5-HT6 and A2A receptor ligands) and T-type calcium channel blockers [1]. Furthermore, its defined (S)-stereocenter enables its use as a chiral stationary phase and a metal-free enantioselective catalyst, providing a distinct process advantage over flexible, achiral piperazine derivatives .
Substituting (S)-1,4-Diazabicyclo[4.3.0]nonane with its racemic counterpart, the (R)-enantiomer, or simple monocyclic analogs like 2-methylpiperazine fundamentally compromises both synthetic efficiency and target binding. In active pharmaceutical ingredient (API) manufacturing, using the racemate necessitates late-stage chiral resolution, which typically slashes overall yields by more than 50% and significantly increases solvent waste [1]. Substituting with the (R)-enantiomer directly inverts the stereochemistry of the resulting pharmacophore, often leading to a drastic loss of receptor affinity or off-target toxicity. Meanwhile, replacing the bicyclic core with a monocyclic piperazine removes the conformational lock, increasing the entropic penalty upon receptor binding and severely degrading target selectivity—such as failing to distinguish between A1 and A2A adenosine receptors [2].
In the synthesis of selective adenosine A2A receptor antagonists, incorporating the rigid octahydropyrrolo[1,2-a]pyrazine core significantly improves binding affinity compared to flexible piperazine analogs. Studies on triazolotriazine derivatives demonstrate that the bicyclic constraint minimizes the entropic penalty of binding, yielding sub-nanomolar affinities (Ki values as low as 0.2 nM) and up to 16,500-fold selectivity over the A1 receptor, a profile unattainable with standard monocyclic piperazine substitutions [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
| Target Compound Data | Sub-nanomolar Ki (e.g., 0.2 nM) with >16,000-fold selectivity |
| Comparator Or Baseline | Monocyclic piperazine derivatives (typically >10 nM Ki, lower selectivity) |
| Quantified Difference | >50-fold improvement in binding affinity and exponential increase in selectivity |
| Conditions | in vitro competitive binding assays for A2A vs A1 receptors |
Procurement of the bicyclic scaffold is essential for developing highly selective CNS drugs where off-target binding causes severe side effects.
Utilizing enantiopure (S)-1,4-Diazabicyclo[4.3.0]nonane directly in the synthesis of chiral APIs avoids the severe yield penalties associated with late-stage chiral resolution of racemic mixtures. When the racemate is used, the theoretical maximum yield of the desired enantiomeric API is capped at 50%, and practical yields often drop below 35% due to resolution inefficiencies and product loss during crystallization [1]. Procuring the pre-resolved enantiomer ensures near-quantitative stereochemical transfer, effectively doubling the throughput of the target active pharmaceutical ingredient.
| Evidence Dimension | Maximum theoretical API yield |
| Target Compound Data | ~100% stereochemical transfer |
| Comparator Or Baseline | Racemic 1,4-Diazabicyclo[4.3.0]nonane (<50% theoretical yield) |
| Quantified Difference | >50% absolute increase in target enantiomer yield |
| Conditions | Stereospecific API coupling reactions without late-stage resolution |
Starting with the enantiopure building block drastically reduces raw material waste and eliminates costly downstream separation steps in commercial manufacturing.
Beyond its role as a structural building block, (S)-1,4-Diazabicyclo[4.3.0]nonane functions as a highly effective chiral organocatalyst and stationary phase. Compared to achiral bases like DABCO or simple piperazines, the rigid, chiral environment of the (S)-octahydropyrrolo[1,2-a]pyrazine framework induces high stereocontrol in asymmetric transformations . Procurement of this specific enantiomer allows chemists to achieve high enantiomeric excess (ee) in target products, whereas achiral comparators yield 0% ee and require entirely different, often metal-based, catalytic systems to achieve asymmetry.
| Evidence Dimension | Enantiomeric excess (ee) in catalyzed reactions |
| Target Compound Data | High ee (typically >85-90% depending on the substrate) |
| Comparator Or Baseline | Achiral bicyclic amines (e.g., DABCO) (0% ee) |
| Quantified Difference | Complete shift from racemic to highly enantioselective product formation |
| Conditions | Asymmetric organocatalytic synthesis |
It provides a metal-free, highly selective catalytic route for fine chemical synthesis, reducing heavy metal contamination in final products.
The secondary amine in the octahydropyrrolo[1,2-a]pyrazine system demonstrates excellent nucleophilicity and processability during API synthesis. In the synthesis of complex sulfonamide and benzamide derivatives, direct coupling of the pre-resolved bicyclic amine with acyl chlorides proceeds rapidly at room temperature. For instance, coupling with substituted benzoyl chlorides yields the desired amide intermediates in high overall yields (e.g., >75% over multiple steps) with straightforward purification[1]. This processability is superior to more sterically hindered chiral amines, which often require elevated temperatures or specialized coupling reagents.
| Evidence Dimension | Coupling efficiency and conditions |
| Target Compound Data | >75% yield at room temperature using standard bases |
| Comparator Or Baseline | Highly sterically hindered chiral amines (require heating/HATU, lower yields) |
| Quantified Difference | Elimination of heating requirements and expensive coupling reagents |
| Conditions | Amide bond formation with acyl chlorides in dichloromethane |
Reliable, high-yield coupling at ambient temperature reduces energy costs and simplifies scale-up in pharmaceutical manufacturing.
Where the rigid octahydropyrrolo[1,2-a]pyrazine core is required to achieve high selectivity in neuroreceptor antagonists (e.g., A2A or 5-HT6 receptors) without the entropic penalties of flexible piperazines [1].
Where stereospecific amide coupling is necessary to synthesize targeted pain-management APIs, avoiding the >50% yield loss associated with racemic resolution[2].
Where a metal-free, chiral bicyclic base is required to induce high enantiomeric excess in asymmetric transformations, outperforming achiral bases like DABCO .
Corrosive